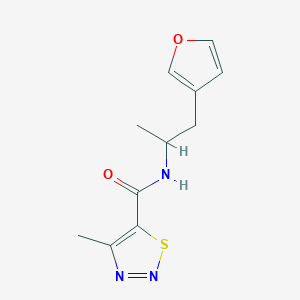

N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1795487-08-9

Cat. No.: VC4847209

Molecular Formula: C11H13N3O2S

Molecular Weight: 251.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795487-08-9 |

|---|---|

| Molecular Formula | C11H13N3O2S |

| Molecular Weight | 251.3 |

| IUPAC Name | N-[1-(furan-3-yl)propan-2-yl]-4-methylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C11H13N3O2S/c1-7(5-9-3-4-16-6-9)12-11(15)10-8(2)13-14-17-10/h3-4,6-7H,5H2,1-2H3,(H,12,15) |

| Standard InChI Key | FASFNKKZEMDSCV-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(=O)NC(C)CC2=COC=C2 |

Introduction

Structural and Molecular Characteristics

The molecular structure of N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (C₁₁H₁₃N₃O₂S) comprises three key components:

-

1,2,3-Thiadiazole Core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The methyl group at position 4 enhances electron density and steric bulk .

-

Carboxamide Group: Positioned at C5, this group facilitates hydrogen bonding and interactions with biological targets .

-

N-(1-(Furan-3-yl)propan-2-yl) Substituent: A branched alkyl chain with a furan-3-yl moiety, contributing to lipophilicity and π-π stacking potential .

Key Physicochemical Properties

The compound’s structure is analogous to Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide), a commercial fungicide, suggesting potential agrochemical applications .

Synthetic Pathways

General Synthesis Strategy

The synthesis typically involves a multi-step approach:

-

Formation of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: Achieved via cyclization of thiosemicarbazides with acetic anhydride .

-

Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride .

-

Amidation with 1-(Furan-3-yl)propan-2-amine: The acid chloride reacts with the amine under basic conditions (e.g., pyridine or triethylamine) to yield the carboxamide .

Example Reaction

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the correct nitrogen of the propan-2-amine requires careful control of reaction conditions .

-

Purification: Column chromatography or recrystallization is often needed due to byproducts from incomplete amidation .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. For example:

-

N-[3-(5-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (PubChem CID 26834246) showed MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

The furan moiety enhances membrane permeability, while the thiadiazole core disrupts bacterial enzyme systems (e.g., dihydrofolate reductase) .

Enzyme Inhibition

-

Tyrosinase Inhibition: Furan-thiadiazole hybrids (e.g., 5-(furan-2-yl)-N-isopropylisoxazole-3-carboxamide) showed 70–80% inhibition at 100 µM, relevant for treating hyperpigmentation disorders .

-

Antiviral Activity: Thiadiazole carboxamides disrupted viral replication in Dengue and Tobacco Mosaic Virus models .

Applications and Industrial Relevance

Agrochemicals

Thiadiazole carboxamides are key in fungicide development. Tiadinil, for instance, activates systemic acquired resistance in rice against Magnaporthe oryzae . The target compound’s furan group may enhance plant systemic movement compared to phenyl analogs.

Medicinal Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume